Cas no 20532-35-8 (5-(Chloromethyl)benzo[b]thiophene)

5-(Chloromethyl)benzo[b]thiophene structure
20532-35-8 structure
商品名:5-(Chloromethyl)benzo[b]thiophene
CAS番号:20532-35-8
MF:C9H7ClS
メガワット:182.669880151749
CID:4817332
PubChem ID:23261722

5-(Chloromethyl)benzo[b]thiophene 化学的及び物理的性質

名前と識別子

    • 5-(Chloromethyl)benzo[b]thiophene
    • 5-(chloromethyl)-1-benzothiophene
    • Benzo[b]thiophene, 5-(chloromethyl)-
    • インチ: 1S/C9H7ClS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2
    • InChIKey: FHVWUFUVFAUXEN-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C=CC2=C(C=CS2)C=1

計算された属性

  • せいみつぶんしりょう: 181.9956991g/mol
  • どういたいしつりょう: 181.9956991g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 28.2

5-(Chloromethyl)benzo[b]thiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM514335-1g
5-(Chloromethyl)benzo[b]thiophene
20532-35-8 97%
1g
$*** 2023-03-31
Ambeed
A604639-1g
5-(Chloromethyl)benzo[b]thiophene
20532-35-8 97%
1g
$507.0 2024-07-28
Alichem
A169003625-1g
5-(Chloromethyl)benzo[b]thiophene
20532-35-8 97%
1g
$517.00 2023-09-02

5-(Chloromethyl)benzo[b]thiophene 関連文献

5-(Chloromethyl)benzo[b]thiopheneに関する追加情報

5-(Chloromethyl)benzo[b]thiophene (CAS 20532-35-8): Properties, Applications, and Market Insights

5-(Chloromethyl)benzo[b]thiophene (CAS 20532-35-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This benzo[b]thiophene derivative features a reactive chloromethyl group at the 5-position, making it a valuable chemical building block for various synthetic applications. With the increasing demand for small molecule drugs and organic electronic materials, compounds like 5-(Chloromethyl)benzo[b]thiophene have become crucial intermediates in modern chemistry.

The molecular structure of 5-(Chloromethyl)benzo[b]thiophene combines a benzene ring fused with a thiophene ring, creating a planar aromatic system with unique electronic properties. The presence of the chloromethyl substituent (CH2Cl) enhances its reactivity, particularly in nucleophilic substitution reactions. This characteristic makes it particularly useful in medicinal chemistry, where researchers frequently employ it to create biologically active compounds targeting various therapeutic areas.

In pharmaceutical applications, 5-(Chloromethyl)benzo[b]thiophene serves as a key intermediate for developing kinase inhibitors, which are currently one of the most researched drug classes in oncology. The compound's ability to form covalent bonds with biological targets through its reactive chloromethyl group makes it valuable for creating targeted therapies. Recent studies have explored its potential in developing treatments for neurodegenerative diseases, a hot topic in current medical research.

The material science field has also shown growing interest in benzo[b]thiophene derivatives like 5-(Chloromethyl)benzo[b]thiophene. These compounds demonstrate promising charge transport properties, making them candidates for organic semiconductors in flexible electronics. Researchers are investigating their potential in OLED technology and organic photovoltaics, areas that align with the global push for sustainable energy solutions.

Synthetic approaches to 5-(Chloromethyl)benzo[b]thiophene typically involve Friedel-Crafts reactions or direct chloromethylation of the benzo[b]thiophene core. The compound's purity is crucial for its applications, with most commercial samples having a purity ≥95%. Analytical techniques like HPLC and NMR spectroscopy are commonly used for quality control, ensuring the material meets research-grade standards.

From a market perspective, demand for 5-(Chloromethyl)benzo[b]thiophene has been steadily increasing, particularly from contract research organizations and pharmaceutical companies. The compound's price reflects its specialized nature, typically ranging between $50-$200 per gram depending on purity and quantity. Suppliers often provide technical data sheets that include important parameters like melting point (typically 60-65°C) and solubility characteristics (soluble in common organic solvents but insoluble in water).

Storage and handling of 5-(Chloromethyl)benzo[b]thiophene require standard laboratory precautions. The compound should be kept in airtight containers under inert atmosphere at low temperatures (2-8°C) to prevent degradation. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses should be used when handling this chemical.

Recent advancements in green chemistry have prompted researchers to develop more sustainable synthetic routes for benzo[b]thiophene derivatives. Some studies focus on catalytic methods that reduce waste generation and improve atom economy in the production of compounds like 5-(Chloromethyl)benzo[b]thiophene. These developments align with the pharmaceutical industry's increasing emphasis on environmentally friendly processes.

The future outlook for 5-(Chloromethyl)benzo[b]thiophene appears promising, particularly as research continues into personalized medicine and advanced materials. Its versatility as a synthetic building block ensures ongoing relevance in multiple scientific disciplines. Researchers and manufacturers alike continue to explore novel applications that leverage the unique properties of this heterocyclic compound.

For those working with 5-(Chloromethyl)benzo[b]thiophene, it's important to consult the latest scientific literature and safety data sheets before use. The compound's reactivity profile offers numerous opportunities for innovation in drug discovery and material science, making it a valuable tool for researchers addressing some of today's most pressing scientific challenges.

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